Cas no 52808-16-9 (1,4-diethyl 2-cyano-2-methylbutanedioate)

52808-16-9 structure
Nome do Produto:1,4-diethyl 2-cyano-2-methylbutanedioate
1,4-diethyl 2-cyano-2-methylbutanedioate Propriedades químicas e físicas
Nomes e Identificadores
-
- Butanedioic acid, 2-cyano-2-methyl-, 1,4-diethyl ester
- 1,4-diethyl 2-cyano-2-methylbutanedioate
-
- Inchi: 1S/C10H15NO4/c1-4-14-8(12)6-10(3,7-11)9(13)15-5-2/h4-6H2,1-3H3
- Chave InChI: FLPUGHQAPMNTBX-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(C#N)(C)CC(OCC)=O
1,4-diethyl 2-cyano-2-methylbutanedioate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132821-0.5g |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85% | 0.5g |
$679.0 | 2023-02-15 | |
Enamine | EN300-132821-0.1g |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85% | 0.1g |
$301.0 | 2023-02-15 | |
Ambeed | A1037776-1g |
1,4-Diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 95% | 1g |
$627.0 | 2023-03-11 | |
Enamine | EN300-132821-2.5g |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85% | 2.5g |
$1707.0 | 2023-02-15 | |
Enamine | EN300-132821-1.0g |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-132821-100mg |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85.0% | 100mg |
$301.0 | 2023-09-30 | |
Enamine | EN300-132821-1000mg |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85.0% | 1000mg |
$871.0 | 2023-09-30 | |
Aaron | AR01A75P-5g |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85% | 5g |
$3497.00 | 2023-12-15 | |
Enamine | EN300-132821-2500mg |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85.0% | 2500mg |
$1707.0 | 2023-09-30 | |
Enamine | EN300-132821-0.05g |
1,4-diethyl 2-cyano-2-methylbutanedioate |
52808-16-9 | 85% | 0.05g |
$202.0 | 2023-02-15 |
1,4-diethyl 2-cyano-2-methylbutanedioate Literatura Relacionada
-
1. Back matter
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
52808-16-9 (1,4-diethyl 2-cyano-2-methylbutanedioate) Produtos relacionados
- 1261671-53-7(3-(4-Amino-3-(trifluoromethoxy)benzoyl)pyridine)
- 1412257-51-2(7-Bromo-6-fluoro-2-methylquinoline)
- 1805295-60-6(Ethyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-6-carboxylate)
- 19241-17-9(3,4-dimethylphenyl isothiocyanate)
- 1329835-86-0(N-Cyclohexyl-N’-2-(tert-butyl)amino-3-hydroxypropoxyphenylurea-d5)
- 1171899-55-0(N-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-3-(4-methoxyphenyl)sulfanylpropanamide)
- 2228446-15-7(1,1,1-trifluoro-3-(1-methylpiperidin-4-yl)propan-2-one)
- 41038-70-4(5H,6H,7H,8H,9H-pyrido2,3-bazepine)
- 55842-41-6(3-Furancarboxamide, N-1H-benzimidazol-2-yl-)
- 2229509-87-7(1,1-difluoro-2-methyl-3-(6-methylpyridin-3-yl)propan-2-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:52808-16-9)1,4-diethyl 2-cyano-2-methylbutanedioate

Pureza:99%
Quantidade:1g
Preço ($):564.0